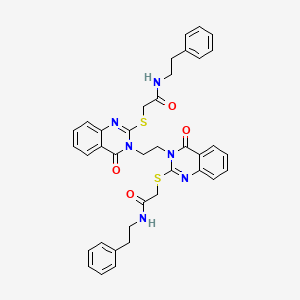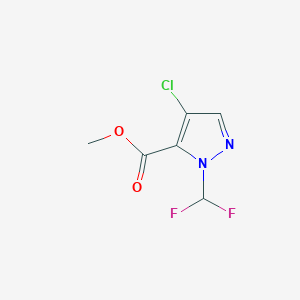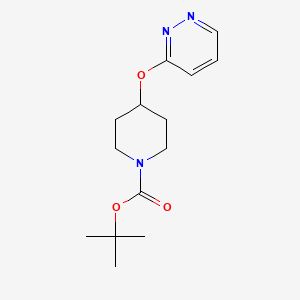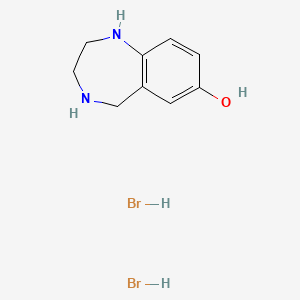![molecular formula C18H20N6O3 B2547033 N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide CAS No. 1251679-34-1](/img/structure/B2547033.png)
N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and drug design. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their applications in drug development.
Synthesis Analysis
The synthesis of related imidazole compounds can be complex, involving multiple steps and various reagents. For example, the synthesis of imidazole-4-carboxylic acids is facilitated by a novel 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin, which is used in a microwave reactor with short reaction times, indicating a potential method for synthesizing related compounds . Similarly, the design and synthesis of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety as antitubercular agents involve careful molecular design and execution .
Molecular Structure Analysis
The molecular structure of the compound likely features an imidazole ring, a common motif in medicinal chemistry due to its resemblance to the purine bases of DNA. The presence of a dimethoxyphenyl group suggests potential interactions with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which share some structural similarities with the compound , can react with benzylthiol or thiophenols to yield tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This indicates that the compound may also be amenable to nucleophilic substitution reactions or other transformations that could be useful in further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are crucial for their potential as drug candidates. For example, the compound 8f from the second paper, which contains a benzimidazole moiety, showed significant antiproliferative activity and had good predicted oral bioavailability, suggesting that similar compounds could also exhibit favorable pharmacokinetic properties . The dimethylamino and pyrimidinyl groups in the compound of interest may contribute to its solubility and overall drug-likeness, which are important factors in drug development.
科学的研究の応用
DNA Recognition and Gene Expression Control
N-Methyl imidazole and N-methyl pyrrole-containing polyamides have been designed to specifically target DNA sequences within the minor groove, enabling control over gene expression. Such compounds, including synthetic analogs of distamycin that incorporate N-methylimidazole, show promise as potential medicinal agents for diseases like cancer by binding to G/C rich sequences with high specificity (Chavda et al., 2010). This research highlights the utility of carefully designed molecules in targeting specific DNA sequences to regulate gene expression, offering pathways for therapeutic intervention.
Antituberculosis Agents
Imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety have been synthesized and identified as potent new antitubercular agents. These compounds demonstrated excellent in vitro activity against Mycobacterium tuberculosis strains, including drug-susceptible and multidrug-resistant strains, underscoring their potential as novel therapeutic agents for tuberculosis (Wu et al., 2016). The design and synthesis of such compounds contribute significantly to the development of new treatments for tuberculosis, particularly in the face of rising drug resistance.
Anticancer Research
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed compounds with potent cytotoxic properties against various cancer cell lines. These compounds, derived from reactions involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, have shown growth inhibitory properties and in some cases, curative effects in refractory cancer models (Deady et al., 2003). Such research illustrates the potential of novel synthetic compounds in the treatment of cancer, offering hope for the development of more effective therapies.
Synthesis Techniques and Chemical Properties
Research on the synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate demonstrates advanced techniques in chemical synthesis, facilitating the production of complex molecules (Henkel, 2004). This work is indicative of the ongoing advancements in synthetic chemistry that enable the exploration of new compounds with potential biological and medicinal applications.
作用機序
Target of Action
The primary target of the compound N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is the Fibroblast Growth Factor Receptor (FGFR). FGFR is an attractive target for cancer therapy .
Mode of Action
N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide interacts with its targets by achieving irreversible covalent binding with FGFR1 and FGFR4 proteins . This interaction results in the inhibition of enzyme activity .
Biochemical Pathways
The compound N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide affects the FGFR-mediated signaling pathway and the mitochondrial apoptotic pathway . The downstream effects include the promotion of cancer cell apoptosis and the inhibition of cancer cell invasion and metastasis .
Pharmacokinetics
The compound N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has good metabolic stability . This stability impacts the bioavailability of the compound, making it a potent anti-tumor agent .
Result of Action
The molecular and cellular effects of the action of N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide include the inhibition of enzyme activity, regulation of FGFR-mediated signaling pathway and mitochondrial apoptotic pathway, promotion of cancer cell apoptosis, and inhibition of cancer cell invasion and metastasis .
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-23(2)16-8-17(20-10-19-16)24-9-15(21-11-24)18(25)22-12-5-13(26-3)7-14(6-12)27-4/h5-11H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRAMNMDJUXCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)


![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)
![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)


![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2546963.png)


![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)
![(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid](/img/structure/B2546968.png)
